molecular formula C6H6BrN3O2 B2587824 Methyl 6-amino-5-bromopyridazine-3-carboxylate CAS No. 1379298-64-2

Methyl 6-amino-5-bromopyridazine-3-carboxylate

Cat. No. B2587824
CAS RN: 1379298-64-2
M. Wt: 232.037
InChI Key: QGABZYMDYXDFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-5-bromopyridazine-3-carboxylate” is represented by the formula C6H6BrN3O2. The molecular weight of the compound is 232.03 .


Physical And Chemical Properties Analysis

“Methyl 6-amino-5-bromopyridazine-3-carboxylate” has a predicted boiling point of 444.5±40.0 °C and a predicted density of 1.754±0.06 g/cm3 . The compound also has a predicted pKa value of 1.22±0.10 .

Scientific Research Applications

Antiproliferative Activity

“Methyl 6-amino-5-bromopyridazine-3-carboxylate” and its analogs have been studied for their antiproliferative activity at the USA National Cancer Institute under the program NCI 60 Cell One-Dose Screen . One of the compounds, methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate, showed significant activity, even greater than those of known antiproliferative drugs such as busulfan and cisplatin .

Antimicrobial Activity

Compounds similar to “Methyl 6-amino-5-bromopyridazine-3-carboxylate”, specifically methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate, have shown antimicrobial activity comparable to that of chloramine . This suggests that “Methyl 6-amino-5-bromopyridazine-3-carboxylate” could potentially be used in the development of new antimicrobial agents.

Chemical Synthesis

“Methyl 6-amino-5-bromopyridazine-3-carboxylate” can be used as a building block in the synthesis of more complex chemical compounds . Its unique structure, which includes a pyridazine ring, a bromine atom, and a carboxylate group, makes it a versatile reagent in organic synthesis.

Drug Discovery

Given its antiproliferative and antimicrobial activities, “Methyl 6-amino-5-bromopyridazine-3-carboxylate” could be a valuable compound in drug discovery . It could be used as a lead compound in the development of new drugs for the treatment of various diseases.

Biological Research

“Methyl 6-amino-5-bromopyridazine-3-carboxylate” could be used in biological research to study the effects of pyridazine derivatives on biological systems . Its effects on cell proliferation and microbial growth could be particularly interesting areas of study.

properties

IUPAC Name

methyl 6-amino-5-bromopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-2-3(7)5(8)10-9-4/h2H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGABZYMDYXDFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-5-bromopyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.